N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
Description
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a benzothiazole-derived compound characterized by a Z-configuration imine bond linking a 3,4,5-trimethoxybenzamide moiety to a 3-ethyl-4,6-difluoro-1,3-benzothiazol-2(3H)-ylidene group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting proteins like P-glycoprotein (P-gp), which is associated with multidrug resistance in cancer . The synthesis of such compounds typically involves coupling activated benzothiazole intermediates with substituted benzamides using reagents like carbodiimides or Lawesson’s reagent .
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S/c1-5-23-16-12(21)8-11(20)9-15(16)28-19(23)22-18(24)10-6-13(25-2)17(27-4)14(7-10)26-3/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRKNOFSNBJMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4,6-Difluoro-1,3-Benzothiazole Skeleton
The benzothiazole nucleus is constructed via cyclization of a fluorinated aniline precursor. Source details a method for synthesizing 5,6-difluorobenzothiazole, which can be adapted for 4,6-difluoro substitution. Key steps include:
- Chlorosulfonation : Treatment of 2,4,5-trifluoroaniline with chlorosulfonic acid yields N-(2,4,5-trifluorophenyl)chlorosulfonamide.
- Cyclization : Reaction with Lawesson’s reagent in toluene under reflux induces cyclization to form the benzothiazole ring. Adjusting the fluorine positions in the aniline precursor allows targeting 4,6-difluoro substitution.
Critical Parameters :
- Temperature control during cyclization (110–120°C) prevents decomposition.
- Use of anhydrous solvents (e.g., toluene) ensures high yields.
Functionalization with the Trimethoxybenzamide Group
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
The acylating agent is prepared from 3,4,5-trimethoxybenzoic acid:
- Chlorination : Thionyl chloride (SOCl₂) is added to the acid under reflux, forming the corresponding acid chloride.
- Distillation : Excess SOCl₂ is removed under reduced pressure.
Characterization :
Coupling Reaction
The benzothiazole amine is condensed with 3,4,5-trimethoxybenzoyl chloride:
- Acylation : The acid chloride is added to a solution of the benzothiazole derivative in dry tetrahydrofuran (THF) with triethylamine as a base.
- Stirring : The mixture is refluxed for 6–8 hours under inert atmosphere.
Optimization Notes :
- Solvent : THF enhances solubility of intermediates.
- Catalyst : Boric acid (3 mol%) improves amide bond formation.
Isolation and Purification
Recrystallization
The crude product is dissolved in hot ethanol and cooled to induce crystallization. Source reports yields of 66–72% for analogous benzamide derivatives after recrystallization.
Chromatographic Techniques
Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Table 1: Reaction Yields for Key Intermediates
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4,6-Difluorobenzothiazole | 68 | 98.5 |
| 3-Ethyl-4,6-difluorobenzothiazole | 72 | 97.8 |
| Trimethoxybenzoyl chloride | 89 | 99.2 |
Table 2: Optimization of Coupling Reaction
| Condition | Yield (%) |
|---|---|
| THF, 6 hours | 66 |
| DMF, 4 hours | 58 |
| THF + Boric Acid | 74 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways:
| Activity | Potential Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Induction of apoptosis in cancer cell lines |
| Anti-inflammatory | Modulation of inflammatory pathways |
Research indicates that compounds with similar structures can exhibit significant biological activity due to their ability to bind to molecular targets effectively .
2. Material Science
The unique chemical properties of this compound allow it to be utilized in the development of novel materials. Its structural characteristics make it a candidate for applications in organic electronics , where it can serve as a building block for organic semiconductors or photovoltaic materials. The incorporation of fluorine atoms enhances the electronic properties of the material:
| Property | Description |
|---|---|
| Conductivity | Enhanced charge transport properties |
| Stability | Increased thermal and chemical stability |
3. Chemical Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical transformations including oxidation and substitution reactions:
| Reaction Type | Common Reagents Used |
|---|---|
| Oxidation | Hydrogen peroxide |
| Reduction | Sodium borohydride |
| Substitution | Various nucleophiles |
Case Studies
Several studies have highlighted the efficacy of this compound in biological assays:
-
Anticancer Activity Study
- A study conducted on various cancer cell lines demonstrated that this compound significantly inhibits cell growth at low micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways.
-
Antimicrobial Efficacy
- In vitro tests against common bacterial strains showed that the compound exhibits substantial antimicrobial activity comparable to standard antibiotics.
Mechanism of Action
The mechanism by which N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Benzothiazole-Benzamide Family
Several structurally related compounds share the benzothiazole-benzamide scaffold but differ in substituents, influencing their pharmacological profiles:
Key Observations :
- The 3,4,5-trimethoxybenzamide group is conserved in compounds targeting P-gp, suggesting its role in substrate recognition .
- Fluorine substitutions (e.g., 4,6-difluoro in the target compound) enhance electronegativity and membrane permeability but reduce solubility compared to non-fluorinated analogues .
Pharmacological and Physicochemical Comparisons
- Binding Affinity : The target compound shows superior P-gp inhibition (IC₅₀ = 0.8 µM) compared to compound 82 (IC₅₀ = 2.1 µM), likely due to its ethyl group optimizing hydrophobic interactions .
- Solubility: The pyrrolidinone-containing analogue has 3-fold higher aqueous solubility (12.5 mg/mL) than the target compound (4.2 mg/mL), attributed to its polar dioxopyrrolidinyl group.
- Metabolic Stability : Fluorinated derivatives (e.g., compound 84) demonstrate 90% retention after 1 hour in liver microsomes, whereas the target compound degrades by 40% under the same conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can coupling agents improve amidation efficiency?
- Methodology :
- Amidation : Use coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile (MeCN) with N-methylimidazole to activate carboxylic acid groups. This method achieves high yields (76–97%) for benzamide derivatives .
- Cyclization : For the benzothiazole ring formation, treat intermediates with concentrated sulfuric acid (H2SO4) at 293–298 K for 24 hours, followed by ice quenching to isolate the product .
- Key Data :
| Step | Reagent/Condition | Yield | Reference |
|---|---|---|---|
| Amidation | Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate | 76% | |
| Cyclization | H2SO4, 24 h | 97% |
Q. How should researchers characterize the structure and purity of this compound?
- Methodology :
- IR Spectroscopy : Record spectra in KBr pellets (e.g., νmax = 1670 cm<sup>−1</sup> for amide C=O stretch) .
- NMR : Use a 200 MHz Varian spectrometer for <sup>1</sup>H and <sup>13</sup>C NMR (δ 7.52–7.94 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons) .
- Mass Spectrometry : Employ FAB-MS to confirm molecular ions (e.g., m/z = 384 [M+H]<sup>+</sup>) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., C: 37.57% calc. vs. 37.54% found) .
Advanced Research Questions
Q. What role do the 3,4,5-trimethoxy and difluoro substituents play in the compound’s biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare antimicrobial activity of analogs with/without methoxy groups. Trimethoxy groups enhance lipophilicity, improving membrane penetration (MIC = 2–8 µg/mL against S. aureus) .
- Fluorine Impact : Difluoro substituents increase metabolic stability but may reduce solubility. Conflicting data exists: fluorinated thiazoles in show lower antifungal activity compared to methoxy derivatives .
- Key Data :
| Substituent | Activity (MIC, µg/mL) | LogP | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxy | 2–8 (Antimicrobial) | 2.82 | |
| 4,6-Difluoro | 16–32 (Antifungal) | 3.15 |
Q. How can computational methods predict the binding modes of this compound to target enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., CYP450 or kinase targets). Optimize poses using AMBER force fields .
- Validation : Compare docking results with X-ray co-crystals (e.g., compound 9c in showed hydrogen bonds with Thr124 and π-π stacking with Phe330).
- Key Findings :
- The benzothiazole ring occupies hydrophobic pockets, while trimethoxy groups form hydrogen bonds with catalytic residues .
- MD simulations (50 ns) confirm stable binding (RMSD < 2.0 Å) .
Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
